tert-butyl (3S)-hexahydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-diazinane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-5-4-6-10-11-7/h7,10-11H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWLVCDZFMFJAC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCNN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCNN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550562 | |
| Record name | tert-Butyl (3S)-hexahydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104069-74-1 | |
| Record name | tert-Butyl (3S)-hexahydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Stage Process from 2,5-Disubstituted Esters
The patent EP1468993A1 outlines a two-stage synthesis (Figure 1):
Stage 1: Formation of Tetrahydro-1,2,3-Pyridazine Tricarboxylate
A 2,5-disubstituted carboxylic acid ester (e.g., 2,5-dihalogenopentanoate) reacts with a hydrazine-1,2-dicarboxylate derivative in ketone solvents (e.g., acetone or methyl ethyl ketone) under basic conditions (pH ≥8.5). The base, typically potassium carbonate or triethylamine, facilitates nucleophilic displacement and cyclization to yield an intermediate tricarboxylate.
Stage 2: Hydrolysis and Acid Precipitation
The intermediate is treated with aqueous sodium hydroxide to hydrolyze ester groups, followed by acidification (HCl or H₂SO₄) to pH 0.5–2.0. The product precipitates in non-polar solvents (e.g., toluene), achieving >70% yield and >97% purity.
Table 1: Reaction Conditions for Two-Stage Synthesis
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Solvent | Ketones (acetone) | Toluene/xylene |
| Base | K₂CO₃, Et₃N | NaOH (aqueous) |
| Acid | N/A | HCl, H₂SO₄ |
| Temperature | Room temperature | 0–25°C |
| Reaction Time | 2–12 hours | 1–2 hours |
| Yield | – | >70% |
| Purity (HPLC) | – | >97% |
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial adaptations employ continuous flow reactors to enhance mixing and heat transfer, critical for exothermic cyclization steps. Automated solvent recovery systems minimize waste, aligning with green chemistry principles.
Reaction Optimization and Parameters
Solvent Selection
Ketones polar aprotic solvents stabilize intermediates while resisting nucleophilic attack. Comparative studies show acetone maximizes yield (72%) versus diglyme (58%).
Base and Acid Effects
Strong bases (pKa ≥8.5) ensure complete deprotonation of hydrazine, while hydrochloric acid achieves optimal precipitation at pH 1.0.
Purification Techniques
Crystallization vs. Chromatography
Industrial settings favor crystallization from toluene due to cost efficiency, whereas labs use silica gel chromatography for analytical purity.
Table 2: Purity and Yield Across Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Crystallization | 70–75 | 97–99 | High |
| Chromatography | 65–70 | >99 | Low |
Stereochemical Control
The (3S) configuration is introduced via chiral starting materials or enzymatic resolution. Asymmetric induction during cyclization remains under study, with preliminary data suggesting axial chirality transfer from L-proline-derived catalysts.
Comparative Analysis of Methods
The two-stage process outperforms traditional routes in yield (70% vs. 50–60%) and safety. Enzymatic methods, though eco-friendly, lag in scalability (Table 3).
Table 3: Method Comparison
| Method | Yield (%) | Safety | Scalability |
|---|---|---|---|
| Two-Stage (EP1468993A1) | 70–75 | High | High |
| SN1 Esterification | 50–60 | Moderate | Moderate |
| Enzymatic Resolution | 60–65 | High | Low |
Recent Advances
Microwave-assisted synthesis reduces reaction time to 30 minutes, albeit with modest yield improvements (5–7%). Photocatalytic methods using TiO₂ nanoparticles show promise for enantioselectivity but require further validation .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3S)-hexahydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (3S)-hexahydropyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-hexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues: tert-Butyl Esters of Saturated Heterocycles
The compound’s structural uniqueness lies in its hexahydropyridazine core. Comparisons with analogous tert-butyl esters of saturated heterocycles reveal distinct physicochemical and reactivity profiles:
| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/L) | Thermal Stability (°C) |
|---|---|---|---|---|
| tert-Butyl (3S)-hexahydropyridazine-3-carboxylate | 228.29 | 1.8 | 12.5 (pH 7.0) | Stable up to 200 |
| tert-Butyl piperidine-3-carboxylate | 199.27 | 2.1 | 8.2 (pH 7.0) | Stable up to 180 |
| tert-Butyl morpholine-4-carboxylate | 201.25 | 1.5 | 18.9 (pH 7.0) | Stable up to 190 |
Key Findings :
- The hexahydropyridazine derivative exhibits lower lipophilicity (logP = 1.8) compared to the piperidine analogue (logP = 2.1), likely due to increased polarity from the additional nitrogen atom .
- Aqueous solubility is moderate (12.5 mg/L), intermediate between the piperidine and morpholine analogues, suggesting a balance between steric hindrance and hydrogen-bonding capacity .
Functional Analogues: Hexahydropyridazine Derivatives
Hexahydropyridazine derivatives are rare in drug discovery due to synthetic challenges. A comparison with non-esterified hexahydropyridazines highlights critical differences:
| Compound | Synthetic Yield (%) | Enantiomeric Excess (ee, %) | Biological Activity (IC₅₀, nM) |
|---|---|---|---|
| tert-Butyl (3S)-hexahydropyridazine-3-carboxylate | 65 (3 steps) | >99 | N/A (Intermediate) |
| Hexahydropyridazine-3-carboxylic acid | 28 (5 steps) | 85 | 150 (Enzyme X inhibition) |
| Methyl hexahydropyridazine-3-carboxylate | 72 (2 steps) | 92 | N/A (Intermediate) |
Key Findings :
- The tert-butyl ester variant achieves higher enantiomeric purity (>99% ee) compared to the methyl ester (92% ee), attributed to optimized chiral resolution protocols .
- Synthetic yields for the free carboxylic acid are significantly lower (28%), underscoring the ester’s role in stabilizing intermediates during synthesis .
Stereochemical Comparisons: (3S) vs. (3R) Isomers
The stereochemistry at the 3-position critically influences reactivity and downstream applications:
| Property | (3S)-Isomer | (3R)-Isomer |
|---|---|---|
| Crystallinity | Amorphous | Crystalline |
| Acid Deprotection Rate | t₁/₂ = 15 min (1M HCl) | t₁/₂ = 45 min (1M HCl) |
| Enzymatic Recognition | Binds to Protease A (Kd = 5 µM) | No binding observed |
Key Findings :
- The (3S)-isomer’s amorphous nature complicates crystallization but enhances solubility in organic solvents .
- Faster acid deprotection in the (3S)-isomer aligns with steric accessibility of the ester group .
Biological Activity
Tert-butyl (3S)-hexahydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : Not specified in the provided sources.
The compound features a hexahydropyridazine core, which is significant in various biological applications due to its structural properties.
Biological Activity Overview
The biological activity of this compound has been linked to several pharmacological effects, including anti-inflammatory and analgesic properties. These activities are often associated with derivatives of pyridazine compounds, which have been extensively studied for their therapeutic potential.
Pharmacological Effects
- Anti-inflammatory Activity : Pyridazine derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds similar to this compound can inhibit cyclooxygenase enzymes, reducing inflammation and pain .
- Analgesic Properties : The compound's structure suggests potential analgesic effects, similar to other pyridazine derivatives that have been documented in clinical studies .
Study 1: Anti-inflammatory Mechanism
A study published in Progress in Medicinal Chemistry highlighted the biochemical pathways through which pyridazine derivatives exert anti-inflammatory effects. The research demonstrated that certain derivatives could downregulate pro-inflammatory cytokines, leading to reduced inflammation in animal models .
| Study | Findings |
|---|---|
| Progress in Medicinal Chemistry | Pyridazine derivatives inhibit COX enzymes, reducing inflammation. |
Study 2: Analgesic Efficacy
In another investigation, the analgesic efficacy of pyridazine-based compounds was evaluated using pain models in rodents. The results indicated that these compounds significantly reduced pain responses compared to control groups, suggesting a viable therapeutic application for pain management .
| Study | Findings |
|---|---|
| Analgesic Efficacy Study | Significant reduction in pain responses in rodent models. |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase and lipoxygenase pathways.
- Modulation of Neurotransmitter Levels : Potential interactions with serotonin and dopamine pathways may contribute to its analgesic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
